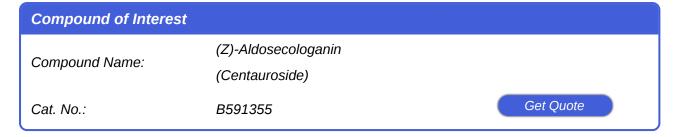


In-Depth Technical Guide to the Spectroscopic Data of Centauroside

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Centauroside, a secoiridoid glycoside isolated from Centaurium erythraea. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Spectroscopic Data

The structural elucidation of Centauroside has been achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the Centauroside molecule.

Table 1: ¹H NMR Spectroscopic Data for Centauroside A



Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Aglycone			
1	7.48	S	
3	5.45	q	6.8
4	2.95	m	
5	5.28	m	
6α	2.10	m	
6β	1.85	m	
7α	1.65	m	
7β	1.50	m	<u> </u>
8	1.75	m	
9	2.05	dd	8.0, 4.5
10	1.08	d	6.8
11	-	-	-
Glucose Moiety			
1'	4.65	d	7.8
2'	3.20	t	8.5
3'	3.38	t	9.0
4'	3.28	t	9.0
5'	3.45	m	
6'a	3.85	dd	12.0, 2.0
6'b	3.68	dd	12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for Centauroside A



Position	Chemical Shift (δ) in ppm	
Aglycone		
1	152.5	
3	115.8	
4	42.1	
5	130.2	
6	35.6	
7	28.9	
8	45.3	
9	51.7	
10	18.2	
11	168.5	
Glucose Moiety		
1'	99.8	
2'	74.9	
3'	78.1	
4'	71.5	
5'	77.9	
6'	62.7	

Note: The specific data presented here is based on the analysis of Centauroside A, as detailed in the publication "Isolation and cytotoxic activities of undescribed iridoid and xanthone glycosides from Centaurium erythraea Rafn. (Gentianaceae)" in Phytochemistry, 2023.

Mass Spectrometry (MS)



Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which helps in determining its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Centauroside A

Ionization Mode	Mass-to-Charge Ratio (m/z)	lon
ESI-MS (Positive)	[M+Na]+	Sodium Adduct
ESI-MS (Negative)	[M-H] ⁻	Deprotonated Molecule
HR-ESI-MS	Calculated for C16H22O9Na	High-Resolution Mass

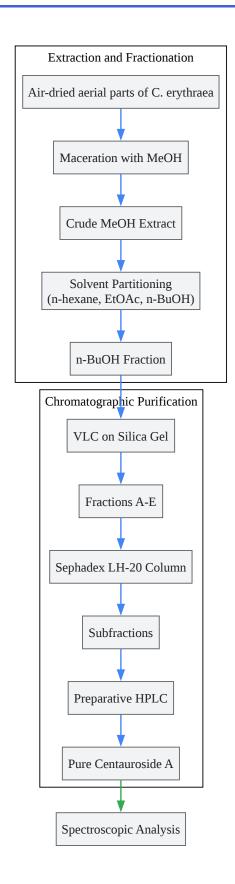
Experimental Protocols

The acquisition of the aforementioned spectroscopic data relies on precise experimental procedures for the isolation and analysis of Centauroside.

Isolation of Centauroside A from Centaurium erythraea

The following workflow outlines the general steps for the isolation of Centauroside A.





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Figure 1: General workflow for the isolation of Centauroside A.



Spectroscopic Analysis

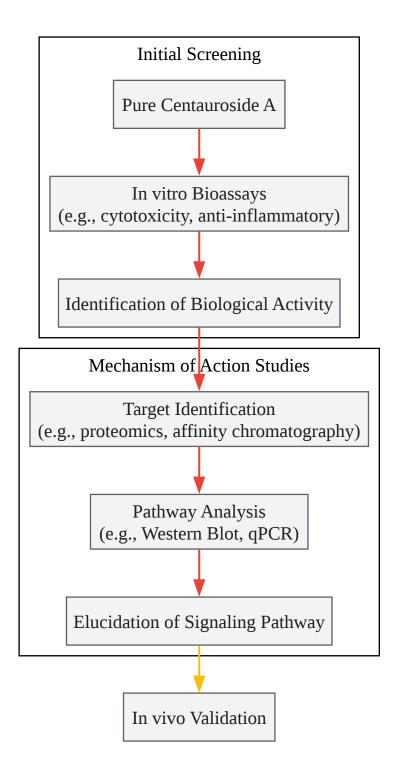
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
 was performed on a time-of-flight (TOF) mass spectrometer to determine the accurate mass
 and molecular formula of the compound.

Biological Activity and Signaling Pathways

Currently, detailed information regarding the specific signaling pathways modulated by Centauroside is limited in the scientific literature. However, compounds from the Centaurium genus are known to possess a range of biological activities, suggesting potential avenues for future research into the mechanism of action of Centauroside.

The following diagram illustrates a hypothetical workflow for investigating the biological activity and signaling pathways of Centauroside.





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Figure 2: Logical workflow for investigating the signaling pathways of Centauroside.

This guide serves as a foundational resource for researchers interested in Centauroside. The provided spectroscopic data and experimental outlines will facilitate the verification and further







exploration of this promising natural product. Future studies are encouraged to delve into the specific molecular targets and signaling cascades affected by Centauroside to unlock its full therapeutic potential.

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